Target Engagement: Butabindide Oxalate Exhibits Nanomolar Potency for TPP2, Comparable to Advanced Leads
Butabindide oxalate inhibits TPP2 with a Ki of 7 nM [1]. This potency is equivalent to the advanced analog UCL-2000, which also has a Ki of 7 nM in vitro [2]. This demonstrates that butabindide remains a benchmark for TPP2 inhibition potency.
| Evidence Dimension | TPP2 Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | UCL-2000 (7 nM) |
| Quantified Difference | 0 nM (equivalent) |
| Conditions | In vitro biochemical assay using purified enzyme |
Why This Matters
This confirms butabindide's potency is not a compromise compared to more recent, structurally complex analogs, making it a cost-effective benchmark tool.
- [1] Rose C, Vargas F, Facchinetti P, Bourgeat P, Bambal RB, Bishop PB, Chan SM, Moore AN, Ganellin CR, Schwartz JC. Characterization and inhibition of a cholecystokinin-inactivating serine peptidase. Nature. 1996 Apr 4;380(6573):403-9. View Source
- [2] Samad S. Synthesis and structure-activity studies on inhibitors of Tripeptidyl peptidase II. Doctoral thesis, UCL (University College London), 2000. View Source
